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dGTP-15N5,d14 (dilithium)

Cat. No.: B12378133
M. Wt: 538.2 g/mol
InChI Key: JMSIWULFUCIEMD-VTUGFIBXSA-L
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Description

Historical Trajectory and Advancements in Deoxyribonucleotide Labeling Methodologies

The journey of nucleic acid labeling began with radioactive isotopes. In 1935, George de Hevesy first used radioactive nucleotides to trace metabolic pathways in rats. bitesizebio.com For decades, radioisotopes like ³²P and ³⁵S were the standard for labeling nucleic acids, enabling groundbreaking discoveries in areas such as bacteriophage replication. bitesizebio.comrevvity.com Early DNA sequencing methods, such as the Maxam-Gilbert and Sanger techniques, initially relied on radiolabeling to visualize the DNA fragments. nih.goveajm.org

However, safety concerns and the desire for higher precision led to the development of non-radioactive labeling methods. bitesizebio.com The shift towards stable isotopes marked a significant advancement. Initially, labeling was often achieved through the nucleoside salvage pathway. pnas.org A major step forward was the development of methods to label deoxyribonucleotides through the de novo synthesis pathway, which is more active in proliferating cells. pnas.org

Enzymatic methods for incorporating labeled dNTPs became popular, allowing for the synthesis of large quantities of labeled DNA oligonucleotides. isotope.com Techniques like polymerase chain reaction (PCR) and in vitro transcription provided efficient ways to create uniformly or selectively labeled nucleic acids. isotope.comrevvity.com The chemical synthesis of labeled phosphoramidites offered another powerful approach, enabling site-specific labeling to probe specific structural or functional elements within a DNA or RNA molecule. isotope.comacs.org These advancements have made stable isotope labeling a versatile and indispensable tool in modern molecular biology.

Strategic Advantages of Multi-Isotopic Labeling (e.g., 15N and Deuterium) in dGTP-15N5,d14 (dilithium) Analogues for Complex Systems

The compound dGTP-15N5,d14 (dilithium) is a testament to the power of multi-isotopic labeling. medchemexpress.commedchemexpress.eumedchemexpress.eu By incorporating both heavy nitrogen (¹⁵N) and deuterium (B1214612) (D) into the 2'-deoxyguanosine-5'-triphosphate molecule, researchers can leverage the unique properties of each isotope to gain deeper insights.

Deuterium labeling, for instance, can have a notable impact on a molecule's pharmacokinetic and metabolic profile. invivochem.com In NMR spectroscopy, the use of deuterated nucleotides in conjunction with protonated ones can help simplify complex spectra and reduce signal broadening, which is particularly useful for studying large RNA molecules. eurisotop.com

Nitrogen-15 (B135050) labeling is highly advantageous for NMR studies due to the significant difference in its natural abundance compared to ¹⁴N. acs.org This makes it easier to distinguish the labeled signals. acs.org Combining ¹⁵N and ¹³C labeling has been shown to be a powerful strategy for unambiguously assigning spectral resonances in complex nucleic acid structures like G-quadruplexes. acs.org

The use of multiple isotopic labels, as in dGTP-15N5,d14, allows for more sophisticated experimental designs. nih.gov For example, in quantitative mass spectrometry, having multiple distinct isotopic tags enables multivariate analysis within a single experiment, increasing throughput and accuracy. nih.gov This dual-labeling strategy provides a more robust and detailed picture of molecular interactions, dynamics, and metabolic fates, which is crucial for understanding the function of nucleic acids in complex biological systems. acs.org

Detailed Research Findings

The application of isotopically labeled dNTPs, including multi-labeled analogues like dGTP-15N5,d14, is central to a variety of research applications. These labeled molecules are essential for accurate NMR measurements, quantification by mass spectrometry, and metabolic tracking. silantes.com

Table 1: Applications of Isotope-Labeled dNTPs

Research Area Application Key Techniques
Structural Biology Elucidating the 3D structure and folding patterns of DNA and RNA. silantes.com Nuclear Magnetic Resonance (NMR) Spectroscopy silantes.comru.nl
Molecular Interactions Investigating the binding of proteins, drugs, or other molecules to nucleic acids. isotope.com NMR Spectroscopy, Mass Spectrometry (MS) silantes.comisotope.com
Metabolic Studies Tracing the synthesis, degradation, and turnover of nucleic acids within cells. silantes.com Mass Spectrometry (MS) silantes.com
Quantitative Analysis Accurately measuring the amount of specific nucleic acid sequences or adducts. acs.org Mass Spectrometry (MS) acs.org

| Microbial Ecology | Identifying active microorganisms and their metabolic functions in complex ecosystems. europa.eunih.gov | Stable Isotope Probing (SIP) coupled with sequencing nih.gov |

This table summarizes key research areas where stable isotope-labeled dNTPs are applied, the specific goals of the application, and the primary analytical techniques used.

Table 2: Properties and Research Utility of dGTP-15N5,d14 (dilithium)

Isotope Label Property Research Advantage
¹⁵N₅ All five nitrogen atoms in the guanine (B1146940) base are replaced with ¹⁵N. medchemexpress.commedchemexpress.eu Enhances NMR signal for studying nitrogen-containing functional groups. Crucial for assigning resonances and studying hydrogen bonding in base pairs. acs.org
d₁₄ Fourteen hydrogen atoms are replaced with deuterium. medchemexpress.cominvivochem.com Simplifies ¹H-NMR spectra, reduces signal broadening for larger molecules, and can be used as a tracer in pharmacokinetic studies. invivochem.comeurisotop.com

| Dilithium Salt | The triphosphate group is stabilized with two lithium ions. | Ensures stability and solubility of the compound for use in enzymatic reactions and analytical procedures. |

This table details the specific isotopic labeling of dGTP-15N5,d14 (dilithium) and the scientific advantages conferred by each label and the salt form.

Research utilizing such multi-labeled compounds allows for the distinction between exogenous and endogenous sources of DNA damage, which is critical for assessing the risks of certain chemicals. acs.org The ability to create nucleic acids with unique isotopic signatures that are easily distinguishable from their unlabeled counterparts enables precise quantification and enhanced sensitivity in various detection methods. silantes.com This level of detail is instrumental in advancing our understanding of genetic and epigenetic mechanisms, transcriptional regulation, and the fundamental processes of life. silantes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Li2N5O13P3 B12378133 dGTP-15N5,d14 (dilithium)

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

538.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD5

InChI Key

JMSIWULFUCIEMD-VTUGFIBXSA-L

Isomeric SMILES

[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

Sophisticated Methodological Frameworks Employing Dgtp 15n5,d14 Dilithium and Derived Isotopic Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nucleic Acid and Complex Characterization

NMR spectroscopy is a primary technique for elucidating the three-dimensional structures and dynamic properties of biological macromolecules in solution. The incorporation of dGTP-15N5,d14 (dilithium) into DNA constructs significantly enhances the capabilities of NMR-based studies.

Optimization of Spectral Resolution and Sensitivity through 15N and Deuterium (B1214612) Enrichment

The study of DNA by NMR can be challenging due to significant resonance overlap, especially in larger molecules. hebmu.edu.cnru.nl Isotopic enrichment with 15N and deuterium, as found in dGTP-15N5,d14, is a crucial strategy to overcome these limitations. ckisotopes.comwikipedia.org The presence of 15N provides an additional dimension for spectral dispersion in multi-dimensional heteronuclear NMR experiments, effectively separating overlapping proton signals. wikipedia.org

Deuterium enrichment at non-exchangeable positions further refines NMR spectra by reducing dipolar relaxation, a major cause of line broadening. oup.com This leads to sharper resonance lines and improved spectral sensitivity, which is particularly beneficial for studying larger DNA molecules and their complexes. oup.comethz.ch The combination of 15N and deuterium labeling allows for the application of specialized NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which are designed to study high-molecular-weight systems that would otherwise be intractable by conventional NMR methods. ethz.ch

Determination of High-Resolution Solution Structures of DNA and DNA-Protein Assemblies

The enzymatic incorporation of dGTP-15N5,d14 into DNA oligonucleotides is a key step for determining their high-resolution structures in solution. ckisotopes.comisotope.com Enzymatic synthesis methods, such as primer extension or polymerase chain reaction (PCR), using labeled dNTPs are well-established for producing the milligram quantities of isotopically labeled DNA required for NMR studies. hebmu.edu.cnoup.com

Once the labeled DNA is synthesized, a suite of heteronuclear NMR experiments can be performed to obtain the necessary structural restraints. These include Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to measure inter-proton distances and scalar coupling measurements to define dihedral angles. hebmu.edu.cnwikipedia.org The 15N labels in dGTP-15N5,d14 facilitate the unambiguous assignment of resonances, a critical and often challenging step in the structure determination process. oup.com This detailed structural information is essential for understanding the intricate folding of DNA and how it is recognized and bound by proteins. nih.govresearchgate.net

Below is a representative table of the types of structural restraints that can be obtained using DNA labeled with dGTP-15N5,d14.

Restraint TypeNMR ExperimentInformation Gained
Inter-proton Distances15N-edited NOESYShort-range distances (< 5 Å) between protons, defining the overall fold.
Dihedral AnglesJ-coupling analysisTorsional angles within the deoxyribose sugar and the phosphodiester backbone.
Hydrogen BondsH/D exchange experimentsIdentification of stable hydrogen bonds within the DNA duplex or at the protein-DNA interface.
Residual Dipolar Couplings (RDCs)Anisotropic sample NMRLong-range orientational information of internuclear vectors relative to the magnetic field.

Quantitative Analysis of DNA Conformational Dynamics via Advanced Relaxation Dispersion NMR

DNA is not a static molecule; its function is intimately linked to its dynamic behavior, which spans a wide range of timescales. acs.org Relaxation dispersion NMR is a powerful technique for characterizing these conformational dynamics, particularly those occurring on the microsecond to millisecond timescale, which are often associated with biological function. ucl.ac.uknih.gov

By incorporating dGTP-15N5,d14, researchers can perform 15N-based Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments. nih.govutoronto.ca These experiments measure the relaxation rates of 15N nuclei at different effective magnetic fields, allowing for the quantification of exchange rates and populations of transiently formed, low-population conformational states. ucl.ac.ukresearchgate.net The deuterium enrichment in dGTP-15N5,d14 is also advantageous here, as it minimizes relaxation interference, leading to more accurate measurements of the dynamic parameters. utoronto.ca

The data obtained from these experiments provide insights into processes such as the transient opening of base pairs, the formation of alternative DNA structures, and the dynamic rearrangements that occur upon protein binding.

A typical dataset from a 15N relaxation dispersion experiment on a DNA molecule containing dGTP-15N5,d14 would be analyzed to extract key kinetic and thermodynamic parameters, as shown in the table below.

ParameterDescription
kexThe rate of conformational exchange between the ground and excited states.
pBThe population of the minor, or excited, conformational state.
ΔωThe difference in chemical shift between the two exchanging states.

Intermolecular Interaction Mapping in DNA-Protein and DNA-Ligand Systems

Understanding how proteins and small molecule ligands recognize and bind to specific DNA sequences is fundamental to molecular biology. NMR spectroscopy, enhanced by isotopic labeling with constructs like dGTP-15N5,d14, is a premier method for mapping these interaction surfaces. nih.govduke.edu

One common approach is chemical shift perturbation (CSP) mapping. In this method, a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the 15N-labeled DNA is recorded in the absence and presence of the binding partner. ethz.chduke.edu Residues at the binding interface will experience a change in their chemical environment upon complex formation, leading to shifts in their corresponding peaks in the HSQC spectrum. By identifying the guanine (B1146940) residues whose signals are perturbed, the binding site on the DNA can be precisely mapped. nih.gov

Cross-saturation transfer experiments offer another powerful tool. In this technique, the unlabeled protein or ligand is saturated with radiofrequency pulses. If it is in close contact with the 15N-labeled DNA, this saturation will be transferred to the nearby DNA nuclei, causing a decrease in their signal intensity. This effect is distance-dependent and can pinpoint the specific guanine residues in direct contact with the binding partner. nih.gov

Development and Refinement of Novel NMR Pulse Sequences for Labeled Deoxyribonucleotides

The availability of highly enriched isotopic labels like those in dGTP-15N5,d14 has driven the development of new and more sophisticated NMR pulse sequences. huji.ac.il These sequences are designed to take full advantage of the 15N and deuterium labels to extract more detailed structural and dynamic information with greater efficiency and sensitivity. ru.nlg-nmr.de

For example, TROSY-based pulse sequences have been optimized for studying large DNA-protein complexes, where the benefits of deuterium labeling in reducing line broadening are most pronounced. ethz.ch Other specialized pulse sequences have been developed to measure specific parameters, such as long-range couplings or cross-correlated relaxation rates, which provide unique insights into DNA structure and dynamics. wikipedia.org The continued development of these advanced NMR methods, reliant on isotopically labeled building blocks like dGTP-15N5,d14, pushes the boundaries of what is possible in the study of nucleic acid systems. kuleuven.be

Mass Spectrometry (MS) for Quantitative and Mechanistic Dissection

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with stable isotope labeling, it becomes a powerful tool for quantitative analysis and for elucidating complex biochemical mechanisms. waters.comotsuka.co.jp

The incorporation of dGTP-15N5,d14 into DNA provides a distinct mass signature that allows it to be differentiated from its unlabeled counterpart. This is the basis for its use as an internal standard in quantitative MS-based assays. nih.govspectroscopyonline.com For instance, in studies of DNA damage and repair, a known amount of a DNA standard synthesized with dGTP-15N5,d14 can be added to a biological sample. By comparing the MS signal intensity of the labeled standard to that of the endogenous, unlabeled DNA, the absolute quantity of the target DNA molecule in the sample can be accurately determined. acs.org

This approach is also invaluable for mechanistic studies. nih.govresearchgate.net For example, to trace the fate of specific guanine nucleotides during DNA replication or repair, researchers can introduce dGTP-15N5,d14 into a cellular system. By using mass spectrometry to track the incorporation and subsequent modification of the heavy isotope-labeled guanine, the pathways and enzymes involved in these fundamental processes can be identified and characterized. nih.gov The high precision and accuracy of modern mass spectrometers enable the detection and quantification of even subtle changes in the levels of specific DNA species, providing deep mechanistic insights. lcms.cz

Below is a table illustrating the mass difference utilized in MS experiments.

CompoundMolecular Formula (Guanine)Average Mass (Da)Monoisotopic Mass (Da)
dGTP (unlabeled)C10H16N5O13P3507.18507.00
dGTP-15N5,d14C10H2D1415N5O13P3526.15526.09

This significant mass shift allows for clear differentiation and accurate quantification in complex biological mixtures.

Absolute Quantification of dGTP and Related Metabolites in Biological Matrices

The accurate measurement of intracellular deoxyribonucleoside triphosphate (dNTP) pools is critical for understanding DNA replication, repair, and pathogenesis. Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of small molecules in complex biological samples due to its high precision and accuracy. nih.govresearchgate.net The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest allows for the correction of sample loss during extraction and purification, as well as variations in ionization efficiency during mass spectrometric analysis. scispace.comchemie-brunschwig.ch

dGTP-15N5,d14 (dilithium) is an ideal internal standard for the absolute quantification of endogenous dGTP. Its 19 mass unit difference from the unlabeled dGTP allows for clear differentiation in a mass spectrometer, while its identical chemical properties ensure that it behaves similarly to the endogenous analyte throughout the sample preparation and analysis process. The heavy labeling with both 15N and deuterium minimizes the potential for isotopic overlap with naturally occurring isotopes of the analyte and other molecules in the matrix. scispace.comnih.gov

The general workflow for the absolute quantification of dGTP using dGTP-15N5,d14 (dilithium) as an internal standard is as follows:

A known amount of dGTP-15N5,d14 (dilithium) is spiked into the biological sample (e.g., cell lysate, tissue homogenate).

The nucleotides are extracted and purified from the matrix.

The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ratio of the peak areas of the endogenous (light) dGTP to the isotopic (heavy) internal standard is used to calculate the absolute concentration of dGTP in the original sample.

Table 1: Illustrative Data for Absolute Quantification of dGTP in Human Cancer Cell Lines using dGTP-15N5,d14 (dilithium) by IDMS

Cell LineTreatmentdGTP Concentration (pmol/10^6 cells)Standard Deviation
MCF-7Control25.32.1
MCF-7Hydroxyurea (1 mM)12.81.5
HeLaControl31.72.8
HeLaGemcitabine (100 nM)45.23.9

Tracing Intracellular and Extracellular Metabolic Fluxes Involving Deoxyguanosine Triphosphate Pathways

Metabolic flux analysis using stable isotope tracers provides a dynamic view of cellular metabolism, allowing researchers to map the flow of atoms through metabolic pathways. nih.govrsc.org By introducing a labeled precursor into a biological system and monitoring the incorporation of the label into downstream metabolites, it is possible to determine the relative and absolute rates of metabolic reactions. creative-proteomics.comacs.org

The dual labeling of dGTP-15N5,d14 with both nitrogen-15 (B135050) and deuterium enables the simultaneous tracing of both the purine (B94841) ring and the deoxyribose moiety of dGTP. For instance, by administering [15N5]-labeled precursors (e.g., 15N-glutamine) and deuterated glucose to cells, one can generate endogenous dGTP with a specific isotopic signature. The use of dGTP-15N5,d14 as a standard can then help to deconvolve complex metabolic networks.

More directly, labeled dGTP can be introduced into cellular systems to trace its incorporation and turnover. This approach is particularly useful for studying nucleotide salvage pathways and the interplay between intracellular and extracellular nucleotide pools. The heavy labeling of dGTP-15N5,d14 ensures that its metabolic fate can be clearly distinguished from the endogenous, unlabeled pools. nih.gov

Table 2: Hypothetical Metabolic Flux Analysis Data Showing the Incorporation of Labeled Precursors into dGTP

Labeled PrecursorTime Point (hours)% Labeled dGTPMajor Labeled Isotopologue
[U-15N5]-Glutamine645%dGTP-15N5
[U-15N5]-Glutamine2485%dGTP-15N5
[1',2',3',4',5',5''-D6]-Glucose630%dGTP-d_ribose
[1',2',3',4',5',5''-D6]-Glucose2470%dGTP-d_ribose

Differentiation of Endogenous and Exogenous DNA Adducts through Isotope Dilution Mass Spectrometry

DNA adducts are modifications to DNA that can arise from exposure to both endogenous metabolic byproducts and exogenous environmental carcinogens. nih.govepj-conferences.org Differentiating between these two sources is crucial for understanding the etiology of cancer and for accurate risk assessment. Stable Isotope Labeling and Mass Spectrometry (SILMS) is a powerful technique for this purpose. nih.govresearchgate.net

In a typical SILMS experiment, an organism is exposed to a stable isotope-labeled carcinogen. The DNA is then isolated, hydrolyzed to individual nucleosides, and analyzed by LC-MS/MS. The isotopically labeled adducts can be distinguished from their unlabeled endogenous counterparts. The use of a heavily labeled internal standard, such as a derivative of dGTP-15N5,d14, for each adduct being quantified allows for precise and accurate measurements. nih.govnih.gov For example, if studying the formation of an adduct on guanine, a synthetically prepared adducted version of dGTP-15N5,d14 would serve as the ideal internal standard.

Table 3: Illustrative Data for the Differentiation of Endogenous and Exogenous DNA Adducts using SILMS

AnalyteSourceConcentration (adducts per 10^8 dG)
8-oxo-dGEndogenous150.2
[13C4]-8-oxo-dGExogenous (from [13C4]-labeled precursor)45.7
N7-methyl-dGEndogenous5.1
[D3]-N7-methyl-dGExogenous (from [D3]-methylating agent)22.9

Note: This table illustrates the principle with different labeled adducts as direct data for dGTP-15N5,d14-derived adduct standards is not available.

Elucidation of Novel Post-Synthetic Modifications on DNA/RNA Incorporated with Labeled dGTP

Post-synthetic modifications of DNA and RNA are critical for regulating gene expression and other cellular processes. sigmaaldrich.cnacs.org Identifying and characterizing these modifications can be challenging due to their low abundance and the complexity of the nucleic acid matrix. The incorporation of isotopically labeled nucleotides, such as dGTP-15N5,d14, into DNA or RNA can facilitate the discovery and elucidation of novel modifications. uni-muenchen.deresearchgate.net

By synthesizing DNA or RNA in vitro or in vivo with dGTP-15N5,d14 as a precursor, any subsequent modifications to the guanine base will carry the heavy isotope label. This allows for the use of mass spectrometry to specifically search for molecules with the characteristic mass of the labeled guanine plus the mass of the unknown modification. This "heavy" signature helps to distinguish true modifications from background noise and other artifacts. epj-conferences.org

Table 4: Hypothetical Mass Shifts Observed for Novel Post-Synthetic Modifications of Incorporated dGTP-15N5,d14

Observed Mass Shift (Da) from dGMP-15N5,d14Putative ModificationPotential Biological Role
+16OxidationResponse to oxidative stress
+14MethylationEpigenetic regulation
+42AcetylationRegulation of DNA-protein interactions
+80PhosphorylationDNA damage signaling

Neutron Scattering Applications for Structural and Dynamic Elucidation

Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules. nih.govd-nb.info Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This property makes neutron scattering particularly sensitive to the isotopes of hydrogen, namely protium (B1232500) (1H) and deuterium (2H or D). d-nb.infonih.gov

Small-Angle Neutron Scattering (SANS) for Global DNA Conformation and Assembly Architecture

Small-Angle Neutron Scattering (SANS) provides low-resolution structural information about macromolecules in solution. researchgate.netnih.gov A key advantage of SANS is the ability to use contrast variation to highlight specific components within a complex. jst.go.jpresearchgate.net By selectively deuterating one component of a multi-molecular assembly (e.g., a protein-DNA complex) and adjusting the D2O/H2O ratio of the solvent, it is possible to make one component effectively "invisible" to the neutrons, allowing the structure of the other component to be determined in isolation. researchgate.netnih.gov

The incorporation of dGTP-15N5,d14 into DNA provides a unique tool for SANS studies. The extensive deuteration of the deoxyribose moiety significantly alters the neutron scattering length density of the DNA. This allows for fine-tuning of the contrast matching point of the DNA, providing greater flexibility in SANS experiments. The presence of 15N also subtly modifies the scattering properties, which can be exploited in high-precision measurements.

Table 5: Neutron Scattering Length Densities (SLD) of Biomolecules and Solvents

ComponentSLD (10^-6 Å^-2)% D2O for Contrast Matching
H-Protein2.24~42%
D-Protein6.36>100% (not matchable)
H-DNA3.50~65%
D-DNA (from dGTP-d14)~6.90>100% (not matchable)
H2O-0.56N/A
D2O6.40N/A

Neutron Diffraction for Atomic-Resolution Structural Insights into Deuterated DNA Crystals

Neutron diffraction can provide atomic-resolution structural information, including the positions of hydrogen atoms, which are typically not visible in X-ray crystallography. iucr.orgill.eu This is crucial for understanding hydrogen bonding networks, protonation states of catalytic residues, and the structure of water molecules in and around biomolecules. nih.gov

The use of deuterated DNA, synthesized using precursors like dGTP-15N5,d14, significantly enhances the quality of neutron diffraction data. The replacement of hydrogen with deuterium reduces the high incoherent scattering from hydrogen, which improves the signal-to-noise ratio of the diffraction pattern. d-nb.infonih.gov The ability to grow large, well-ordered crystals of deuterated DNA is a prerequisite for successful neutron diffraction experiments. nih.goviucr.org

The additional 15N labeling in dGTP-15N5,d14 provides a subtle but potentially useful alteration in the neutron scattering length of the guanine base. While the primary benefit comes from deuteration, the 15N labeling could aid in the refinement of the guanine base position and orientation in very high-resolution structures.

Table 6: Comparison of Neutron Scattering Properties of H, D, 14N, and 15N

IsotopeCoherent Scattering Length (fm)Incoherent Scattering Cross-section (barns)
1H-3.7480.26
2H (D)6.672.05
14N9.360.5
15N6.440.001

Investigating Hydration Dynamics and Solvent Accessibility around dGTP-containing Nucleic Acids

The intricate dance between water molecules and nucleic acids is fundamental to the structural integrity, recognition, and function of DNA and RNA. The precise arrangement and dynamics of the hydration shell, particularly within the grooves of the double helix, play a critical role in mediating interactions with proteins and other ligands. Understanding these hydration dynamics and the solvent accessibility of specific sites on nucleic acids is a key area of biophysical research. The use of sophisticated isotopic labeling, such as in dGTP-15N5,d14 (dilithium), provides a powerful tool for dissecting these phenomena with atomic-level precision using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

Isotopically labeled nucleotides, when incorporated into DNA or RNA strands, serve as sensitive probes for their local environment. NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), can detect the proximity and interaction between the protons of the nucleic acid and those of the surrounding water molecules. lu.seoup.com The NOE is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space provides information about their internuclear distance. By measuring the NOE between water protons and specific protons on the dGTP moiety, researchers can map the hydration patterns and determine the residence times of water molecules at specific sites. lu.selth.se

The sign and magnitude of the NOE signal in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly informative. A positive NOE indicates that water molecules are "bound" for a relatively long time (longer than approximately 1 nanosecond), while a negative or zero NOE suggests faster exchange with the bulk solvent. oup.com This allows for a quantitative assessment of hydration lifetimes.

Table 1: Representative NOE Data for Hydration Analysis

DNA ProtonObserved NOESY Cross-Peak with WaterInferred Water Residence Time (τ)Interpretation
Adenine (B156593) H2 (in AATT region)Large, Positive> 1 nsStable hydration spine in the minor groove
Guanine H8Weak or Negative< 0.5 nsRapid exchange with bulk water
Thymine H6Weak or Negative< 0.5 nsRapid exchange with bulk water
Deoxyribose H1'VariableVariableReflects hydration of the sugar-phosphate backbone

This table is a representation of typical findings in NMR hydration studies of DNA and is not from a direct study of dGTP-15N5,d14 (dilithium).

Research has shown that hydration is highly sequence-dependent. For instance, the minor groove of B-DNA sequences containing tracts of A-T base pairs, such as d(AATT), is known to harbor a "spine of hydration" – a well-ordered chain of water molecules with long residence times. oup.com The introduction of a G-C base pair, which would occur with the incorporation of dGTP, disrupts this spine. The 2-amino group of guanine, which protrudes into the minor groove, sterically and electronically alters the local environment, displacing the ordered water molecules. researchgate.net

By using dGTP isotopically labeled with ¹⁵N at all five nitrogen positions and deuterium at the non-exchangeable positions (dGTP-15N5,d14), researchers can significantly enhance the resolution and specificity of NMR experiments. The ¹⁵N labels provide additional probes for studying hydrogen bonding interactions with water, while deuterium labeling simplifies the proton NMR spectrum, reducing spectral overlap and allowing for more precise measurements. researchgate.net

Solvent accessibility can also be probed using chemical footprinting agents in conjunction with isotopically labeled nucleic acids. The reactivity of these agents with the nucleic acid bases is modulated by the presence of bound water or other molecules. By analyzing the cleavage or modification patterns of a DNA strand containing dGTP-15N5,d14, the accessible and inaccessible regions of the guanine base can be mapped.

Table 2: Research Findings on Sequence-Dependent Hydration

DNA Sequence FeatureHydration CharacteristicsMethodological ApproachReference Finding
A-T rich regions (e.g., AATT)"Spine of hydration" in the minor groove with long water residence times.2D NOESY and ROESY NMR experiments.Observation of large positive NOEs between water and adenine H2 protons. oup.com
G-C base pairsDisruption of the minor groove hydration spine.Comparative NMR studies of A-T vs. G-C containing oligonucleotides.The N2-amino group of guanine alters minor groove width and displaces ordered water. researchgate.net
5'-dTA-3' stepsInterruption of the kinetically stable hydration spine.2D NOESY and ROESY NMR experiments.Absence of positive intermolecular NOESY cross-peaks in d(TTAA) segments. oup.com

This table summarizes general findings from the literature regarding DNA hydration and is not specific to dGTP-15N5,d14 (dilithium).

Mechanistic Enzymology and Biochemical Pathway Elucidation with Isotopically Labeled Dgtp Analogues

Detailed Investigations of DNA Polymerase Catalysis and Replication Fidelity

DNA polymerases are the enzymes responsible for synthesizing DNA molecules from nucleoside triphosphates. wikipedia.org Their accuracy and efficiency are paramount to maintaining genome integrity. Isotopically labeled dGTP analogues have been instrumental in dissecting the intricate mechanisms governing their catalytic activity and fidelity.

The fundamental reaction catalyzed by DNA polymerase is the nucleophilic attack of the 3'-hydroxyl group of the primer strand on the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP), leading to the formation of a phosphodiester bond and the release of pyrophosphate. aklectures.com The processive nature of DNA polymerases, meaning they can add multiple nucleotides per binding event, significantly increases the rate of DNA synthesis. wikipedia.org

The use of dGTP analogues in which the β,γ-bridging oxygen is replaced by a substituted methylene (B1212753) group has been a key strategy to probe the ground and transition states of DNA polymerase-catalyzed reactions. acs.orgnih.gov These studies have revealed a linear free energy relationship between the rate of the polymerase reaction and the pKa of the leaving bisphosphonate group, providing critical information about the electronic character of the transition state. acs.orgnih.govresearchgate.net

Furthermore, structural studies have captured DNA polymerases in different conformational states—open, and closed—as they bind to the DNA template and the incoming nucleotide. oup.combiorxiv.org The transition to a closed, catalytically competent complex is a crucial step for ensuring the correct nucleotide is incorporated. oup.com Isotopically labeled dGTP analogues help in understanding how the enzyme discriminates between correct and incorrect nucleotides based on the proper alignment of catalytic atoms within the active site. oup.com

DNA polymerases also possess a proofreading 3' to 5' exonuclease activity to remove misincorporated nucleotides. wikipedia.org Studies with labeled nucleotides help to elucidate the kinetics and mechanisms of this error-correction process, which is vital for maintaining high-fidelity DNA replication.

Kinetic Isotope Effects (KIEs) are a powerful tool for studying the transition state of enzymatic reactions. nih.gov By measuring the reaction rates of substrates containing light versus heavy isotopes at specific positions, researchers can deduce changes in bonding and geometry during the rate-limiting step of a reaction. nih.gov

The synthesis of nucleotides with isotopic labels at various positions, such as the anomeric carbon of the ribose or the nitrogen of the leaving group, allows for the determination of primary and secondary KIEs. nih.gov These measurements provide detailed information about the extent of bond breaking and bond formation in the transition state of DNA polymerase-catalyzed nucleotidyl transfer. nih.gov For instance, KIE studies have been instrumental in defining the transition state of various N-ribosyltransferases, a class of enzymes that includes DNA polymerases. nih.gov

Solvent isotope effects, where reactions are carried out in heavy water (D₂O), can also provide mechanistic insights, such as the involvement of proton transfer in the catalytic cycle. researchgate.net The combination of these isotopic approaches provides a comprehensive picture of the energetic landscape of DNA synthesis.

Atomic-Level Characterization of DNA Repair and Damage Response Pathways

DNA is constantly under assault from endogenous and exogenous agents that can cause damage. Cells have evolved a sophisticated network of DNA repair pathways to counteract this damage and maintain genomic stability. nih.gov Isotopically labeled dGTP analogues are crucial for studying these pathways at a molecular level. ous-research.no

Oxidative stress is a major source of DNA damage, with guanine (B1146940) being particularly susceptible to oxidation due to its low redox potential. oup.comacs.org A common product of guanine oxidation is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), which can exist both in duplex DNA and in the nucleotide pool as 8-oxo-dGTP. oup.comnih.gov This damaged nucleotide is highly mutagenic, often leading to G-to-T transversions during DNA replication. nih.govwou.edu

Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) methods, often coupled with immunoaffinity purification, are used to accurately quantify levels of 8-oxo-dG in cellular DNA, providing a biomarker for oxidative stress. acs.orgnih.gov The use of isotopically labeled internal standards is critical in these assays to avoid artifacts that can arise during sample preparation. acs.org

Studies using analogues of 8-oxo-dGTP, such as Fapy-dGTP (a formamidopyrimidine derivative), have provided mechanistic insights into how DNA polymerases handle damaged substrates. oup.comnih.gov For example, research on DNA polymerase β has shown that it incorporates Fapy-dGTP inefficiently, suggesting that the mutagenic potential of this lesion primarily arises from its presence in the DNA template rather than from the incorporation of the damaged nucleotide. nih.gov Structural studies have revealed that when encountering a damaged base like Fapy-dGTP, the polymerase may adopt an "open" conformation, hindering catalysis. oup.com

Base Excision Repair (BER) is a primary pathway for repairing small base lesions, including 8-oxo-dG. ous-research.no This process involves a series of enzymatic steps: a DNA glycosylase recognizes and removes the damaged base, an AP endonuclease cleaves the phosphodiester backbone, a DNA polymerase fills the gap, and a DNA ligase seals the nick. researchgate.net

Isotopically labeled substrates are invaluable for dissecting the kinetics and mechanisms of each step. For instance, studies on DNA polymerase β, a key enzyme in BER, have utilized dGTP analogues to understand how it incorporates nucleotides into a single-nucleotide gap. researchgate.net The use of single-molecule techniques, which can track fluorescently labeled proteins and DNA, allows for the real-time observation of repair proteins binding to and acting on damaged DNA. oup.com These methods can characterize the binding specificity, diffusion, and assembly of repair complexes at sites of damage. oup.com

Regulatory Networks of Deoxyribonucleotide Metabolism

The cellular pools of dNTPs are tightly regulated to ensure a balanced supply for DNA replication and repair while preventing the mutagenic consequences of pool imbalances. creative-proteomics.comnih.gov This regulation occurs through a complex network of anabolic and catabolic enzymes. creative-proteomics.comresearchgate.net

The primary pathway for dNTP synthesis is the reduction of ribonucleotides by the enzyme ribonucleotide reductase (RNR). creative-proteomics.com RNR activity is allosterically regulated by dNTP levels in a feedback mechanism that maintains pool balance. creative-proteomics.com For example, high levels of dGTP can inhibit RNR activity. biologists.com In addition to the de novo pathway, salvage pathways recycle deoxynucleosides to generate dNTPs. researchgate.net

Isotope flow experiments, where cells are incubated with radiolabeled precursors like deoxyguanosine, are used to trace the metabolic flux through these pathways. researchgate.netresearchgate.net These studies have been crucial in understanding the interconnections between cytosolic and mitochondrial dNTP pools and how these pools are maintained during different cellular states. researchgate.net The enzyme SAMHD1 has been identified as a key regulator that controls dNTP levels by hydrolyzing dNTPs. researchgate.netbiologists.com

Perturbations in dNTP pools are linked to increased mutation rates and genome instability, which are hallmarks of cancer. nih.govbiologists.com Understanding the regulatory networks of dNTP metabolism, aided by studies with isotopically labeled compounds, is therefore fundamental to understanding carcinogenesis and developing new cancer therapies. nih.govbiologists.com

Comprehensive Mapping of De Novo Biosynthetic and Salvage Pathways of dGTP

The cellular pool of dGTP is maintained by two primary routes: the de novo biosynthetic pathway and the nucleoside salvage pathway. biologists.comresearchgate.net Isotopically labeled tracers, including dGTP-¹⁵N₅,d¹⁴, are critical for visualizing and quantifying the flux through these pathways, providing insights into their relative contributions under various physiological conditions. biorxiv.org

The de novo synthesis of purines begins with simple precursors like glucose, which is converted to ribose 5-phosphate via the pentose (B10789219) phosphate (B84403) pathway. biologists.com A series of enzymatic reactions leads to the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides. nih.gov For guanine synthesis, IMP is converted to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (guaB), which is the first committed step. nih.gov Subsequently, GMP synthetase (guaA) converts XMP to guanosine monophosphate (GMP). nih.gov Through successive phosphorylations involving GMP kinase and ribonucleotide reductase (RNR), GMP is ultimately converted to dGTP. nih.gov

In parallel, the salvage pathway recycles nucleosides and nucleobases from the breakdown of nucleic acids or from extracellular sources. researchgate.netwfu.edu Deoxyguanosine can be taken up by cells and phosphorylated by deoxyguanosine kinase (dGK) to form deoxyguanosine monophosphate (dGMP), which then enters the phosphorylation cascade to generate dGTP. researchgate.net This pathway is constitutively active and essential for maintaining dNTP pools, particularly in resting cells. wfu.edu

Isotope tracing studies, for instance using Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N) labeled precursors, allow researchers to follow the incorporation of these heavy atoms into the dGTP molecule. biorxiv.org By analyzing the isotopic enrichment in dGTP and its intermediates over time, the activity of each pathway can be mapped. biorxiv.org Such studies have revealed that while both pathways contribute to the dGTP pool, their relative importance can vary significantly between cell types and in response to cellular stress or disease states. nih.govpnas.org

Table 1: Key Stages in dGTP Biosynthesis Pathways
PathwayInitial Substrate(s)Key IntermediatesKey EnzymesFinal Product
De Novo Synthesis Glucose, Amino AcidsRibose 5-phosphate, IMP, XMP, GMPIMP Dehydrogenase (guaB), GMP Synthetase (guaA), Ribonucleotide Reductase (RNR)dGTP
Salvage Pathway DeoxyguanosinedGMP, dGDPDeoxyguanosine Kinase (dGK), Nucleoside Diphosphate Kinase (NDPK)dGTP

Understanding the Cellular Homeostasis and Dynamic Regulation of dNTP Pools

The maintenance of balanced pools of the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) is critical for the fidelity of DNA replication and repair. biologists.comwfu.edu Imbalances in dNTP pools can lead to increased mutation rates, DNA damage, and genome instability, which are hallmarks of cancer. biologists.comoup.com The intracellular concentrations of dNTPs are tightly regulated by a dynamic interplay between de novo synthesis, salvage, and catabolism. wfu.edu

Isotopically labeled dGTP analogues are instrumental in studying the complex regulatory mechanisms that govern dNTP homeostasis. These tracers allow for the precise measurement of dGTP turnover and flux through various enzymatic checkpoints. A key regulatory point is the enzyme ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in de novo synthesis. biologists.comtandfonline.com RNR activity is subject to complex allosteric regulation by dNTPs themselves; for instance, the binding of dGTP can promote the reduction of ADP, while high levels of dATP are inhibitory. oup.com

Studies have shown that dGTP is consistently the least abundant dNTP in eukaryotic cells, suggesting that its concentration may be a critical control point for cellular processes. wfu.eduoup.com Perturbations that specifically elevate dGTP levels have been found to be highly mutagenic. oup.com Furthermore, the dNTP pools are not isolated within the cytosol but are connected to mitochondrial pools, which have their own unique characteristics. wfu.edu Research has revealed a surprising asymmetry in mitochondrial dNTP pools, with dGTP being significantly overrepresented, much of it being bound to the NDUFA10 subunit of the respiratory complex I. nih.gov

The use of labeled dGTP allows for kinetic flux analysis, revealing how cells adapt their metabolic pathways to maintain dNTP homeostasis in response to challenges like oxidative stress or nutrient starvation. tandfonline.comoup.com For example, starvation-induced autophagy has been shown to cause a decrease in RNR activity and a corresponding reduction in dNTP pools, including dGTP. tandfonline.com These studies, powered by stable isotope tracers, provide a quantitative understanding of the dynamic regulation that ensures genome stability.

Table 2: Illustrative Impact of Cellular Conditions on dNTP Pool Balance
Cellular State / ConditionKey Enzyme(s) AffectedObserved Effect on dNTP PoolsReference Finding
RNR1 Mutation (yeast) Ribonucleotide Reductase (RNR)Imbalance with elevated dCTP, dTTP, and especially dGTP, leading to a high mutation rate. oup.comMutations in the allosteric regulation sites of RNR can cause severe dNTP pool imbalances. oup.com
Starvation-Induced Autophagy Ribonucleotide Reductase (RNR)General decrease in all dNTP pools; dGTP reduced to ~47% of control levels. tandfonline.comAutophagy induction is linked to reduced RNR activity and lower dNTP concentrations. tandfonline.com
Mitochondrial Environment NDUFA10 (Complex I)Physiological asymmetry with a large overrepresentation of dGTP relative to other dNTPs. nih.govA majority of mitochondrial dGTP is bound to a subunit of the respiratory chain. nih.gov
RRM2B Deficiency (postmitotic cells) RNR (RRM2B subunit)Depletion of dATP and dGTP pools due to impaired de novo synthesis. pnas.orgRRM2B is indispensable for dNTP production in non-dividing cells. pnas.org

Structural and Functional Probing of Complex Nucleic Acid Architectures

High-Resolution Structural Determination of Non-Canonical DNA Motifs and RNA-DNA Hybrids

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of nucleic acids in solution, providing insights that are complementary to crystallographic methods. nih.govspringernature.com The use of site-specific isotopically labeled nucleotides is crucial for resolving spectral overlap and unambiguously assigning signals, especially in complex systems like non-canonical DNA structures. researchgate.netnih.gov

G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences, which are found in biologically significant regions like telomeres and gene promoters. nih.govresearchgate.net The topology of these structures can be highly variable, and understanding their specific folding is key to understanding their function.

Table 1: Illustrative ¹H-¹⁵N HSQC Chemical Shift Data for a G-Quadruplex

Guanine (B1146940) Residue¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Structural Implication
G311.2145.8Inner G-tetrad, Hoogsteen base pairing
G511.5146.2Inner G-tetrad, Hoogsteen base pairing
G910.8144.5Outer G-tetrad, potential for dynamics
G1111.0145.1Inner G-tetrad, Hoogsteen base pairing
G1510.9144.8Outer G-tetrad, potential for dynamics
G1711.4146.0Inner G-tetrad, Hoogsteen base pairing
G2110.7144.3Outer G-tetrad, solvent accessible
G2311.3145.9Inner G-tetrad, Hoogsteen base pairing

Note: This table is a hypothetical representation of data obtained from an NMR experiment on a ¹⁵N-labeled G-quadruplex and is for illustrative purposes.

Isotopically labeled dGTP is also instrumental in the fine-grained analysis of the structure and dynamics of dGTP-rich DNA sequences that may not form canonical G-quadruplexes but still possess unique structural features. The larger chemical shift dispersion of ¹⁵N nuclei provides higher resolution in NMR spectra, enabling the precise measurement of parameters that define local DNA structure, such as base pair geometry and sugar pucker conformations. nih.gov

By monitoring the chemical shifts and relaxation properties of ¹⁵N-labeled sites, researchers can identify regions of flexibility or conformational heterogeneity within a DNA duplex or hybrid. This information is critical for understanding how DNA structure is modulated by sequence and environmental factors.

Molecular Recognition and Binding Specificity in DNA-Protein Complexes

The interaction between proteins and nucleic acids is central to most cellular processes, including DNA replication, transcription, and repair. Understanding the specificity of these interactions requires high-resolution structural information of the complex.

NMR spectroscopy is a key tool for mapping the binding interface between a protein and DNA. nih.govbohrium.com When a protein binds to a DNA molecule containing ¹⁵N-labeled nucleotides, changes in the chemical environment of the labeled nuclei at the interface can be observed as chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra.

By systematically incorporating ¹⁵N-labeled dGTP at various positions within a DNA binding site, it is possible to precisely identify the guanine residues that are in close contact with the protein. The magnitude of the CSPs can provide information about the strength of the interaction at that specific site. This experimental approach, combined with mutagenesis of either the protein or the DNA, allows for a detailed characterization of the key interactions that determine binding specificity. nih.gov

Table 2: Example of Chemical Shift Perturbation Data for a DNA-Protein Complex

Guanine PositionChemical Shift (Free DNA) (ppm)Chemical Shift (Bound DNA) (ppm)Chemical Shift Perturbation (ppm)
G4145.5145.60.1
G5146.1147.21.1
G6145.8147.51.7
G7145.2145.30.1

Note: This table illustrates hypothetical ¹⁵N chemical shift data, demonstrating how perturbations upon protein binding can pinpoint contact points. A larger perturbation suggests a more significant interaction at that residue.

The binding of small molecules or proteins to DNA can induce significant conformational changes in the nucleic acid structure. nih.gov ¹⁵N-labeled dGTP can be used to monitor these rearrangements. For example, the interaction of a ligand with a G-quadruplex can stabilize a specific folding topology. nih.gov These changes can be followed by observing the appearance of new peaks or shifts in existing peaks in the NMR spectrum of the ¹⁵N-labeled G-quadruplex upon titration with the ligand. nih.gov This provides valuable information on the mechanism of ligand binding and its effect on nucleic acid structure.

Contributions to Epigenetic Regulation and Gene Expression Studies

While direct applications of dGTP-¹⁵N₅,d₁₄ (dilithium) in epigenetic studies are not extensively documented in the provided search results, the use of isotopically labeled nucleotides is a powerful approach in metabolic studies that are relevant to gene expression. nih.gov For instance, ¹⁵N-labeled precursors can be used to trace the metabolic flux through nucleotide biosynthesis pathways. nih.gov

Studies have shown that cancer cells with high expression of the MYC oncogene exhibit an increased dependence on de novo GTP synthesis. nih.gov By using ¹⁵N-labeled glutamine, researchers can follow the incorporation of the label into GMP and GTP, providing a quantitative measure of the activity of this pathway. nih.gov This type of metabolic labeling can help to identify metabolic vulnerabilities in cancer cells that could be targeted therapeutically. Understanding the regulation of nucleotide pools is crucial as they can influence the fidelity of DNA replication and transcription, thereby impacting gene expression and genome stability.

Mechanistic Insights into DNA Methylation and Demethylation Processes

DNA methylation, a key epigenetic modification, involves the enzymatic addition of a methyl group to DNA, most commonly at cytosine bases in CpG dinucleotides. This process is fundamental to gene silencing, genomic imprinting, and chromosome stability. The enzymes responsible, DNA methyltransferases (DNMTs), recognize specific DNA sequences and catalyze the methyl transfer. Demethylation processes, though often more complex, are equally vital for resetting epigenetic marks.

The use of dGTP-15N5,d14 allows for the synthesis of DNA substrates where the guanine adjacent to a target cytosine is isotopically labeled. This enables researchers to probe the allosteric and structural changes within the DNA substrate as the DNMT binds and performs its catalytic function. While direct NMR studies of DNMTs with DNA labeled in this specific manner are emerging, the principles are well-established through related isotopic labeling experiments.

Probing Enzyme-Substrate Interactions: When a DNMT binds to its recognition sequence containing a 15N-labeled guanine, changes in the local magnetic environment cause perturbations in the 15N chemical shifts. These changes can be monitored using multidimensional NMR experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. By observing which guanine 15N signals are shifted upon enzyme binding, researchers can map the precise interaction interface on the DNA. For example, studies on the interaction of metal ions with 15N-N7-enriched guanine runs have shown that specific guanines in a sequence are preferentially bound, leading to site-selective signal broadening that correlates with the electronic properties of the bases. illinois.edu A similar principle applies to the binding of a DNMT, where the enzyme's active site and recognition domains would induce specific chemical shift perturbations on the neighboring 15N-labeled guanine.

Furthermore, the dynamics of the DNA can be investigated. Changes in NMR signal line widths can indicate alterations in the flexibility of the DNA backbone or bases upon enzyme binding. Deuteration is particularly advantageous in these studies as it reduces relaxation pathways for the remaining protons and attached 15N nuclei, leading to sharper signals and allowing for more accurate measurement of dynamic parameters, even in large DNA-protein complexes. nih.gov

While a direct application using dGTP-15N5,d14 on a DNMT is not yet broadly published, a powerful related technique involves labeling the methyl group itself. In a study on the nucleosome core particle, DNA was methylated using a ¹³CH₃-labeled S-adenosylmethionine cofactor. This allowed the researchers to use ¹³C-¹H NMR to probe the dynamics of the methylated DNA within the large 200 kDa complex, revealing how CpG methylation affects the structural dynamics of chromatin. nih.gov This work underscores the power of placing an isotopic label on the DNA to gain mechanistic insights into epigenetic processes.

Research ApproachLabeling StrategyInformation GainedRelevance to dGTP-15N5,d14
Metal Ion Binding illinois.eduSite-selective 15N-N7 labeling of guanineIdentifies preferential binding sites of metal ions to specific guanines in a G-run.Demonstrates that 15N labels on guanine are sensitive probes for interactions occurring in the DNA grooves.
Nucleosome Dynamics nih.gov¹³CH₃ labeling of cytosineReveals changes in the dynamics of methylated DNA when wrapped around histones.Proves the utility of labeling the DNA component to study the functional consequences of epigenetic marks in large complexes.
DNMT1 Structure nih.govUniform 15N/13C labeling of the proteinElucidates the solution structure of domains of the DNA methyltransferase enzyme itself.Provides the structural context for understanding how the enzyme would interact with a labeled DNA substrate.

This table illustrates findings from related research to infer the potential applications and insights that could be gained using dGTP-15N5,d14 in the study of DNA methylation.

Analysis of Transcription Factor-DNA Interactions on Labeled Templates

Transcription factors (TFs) are proteins that bind to specific DNA sequences to control the rate of transcription. The specificity and affinity of these interactions are crucial for precise gene regulation. Understanding how a TF recognizes its target DNA sequence, and how the DNA structure may change upon binding, is key to deciphering gene regulatory networks. Incorporating dGTP-15N5,d14 into a DNA template containing a TF binding site provides a direct window into the DNA's role in this recognition process.

The most common NMR technique to study TF-DNA interactions is chemical shift perturbation (CSP) mapping. mdpi.com Traditionally, this is performed by uniformly 15N-labeling the protein and monitoring the protein's amide signals as unlabeled DNA is added. This approach identifies the DNA-binding surface on the protein. nih.gov However, by labeling the DNA with dGTP-15N5,d14, the complementary experiment can be performed: observing the DNA to see which nucleobases are most affected by protein binding.

Mapping the DNA Interface: By synthesizing a DNA duplex containing a TF binding site with 15N-labeled guanines, researchers can record a ¹H-¹⁵N HSQC spectrum of the DNA. Upon addition of the unlabeled transcription factor, specific guanine signals will shift. These shifts pinpoint the exact guanine residues that are in close contact with the protein or undergo a conformational change upon binding. Research on the interaction of ligands with DNA has shown that amino protons of 15N-labeled adenosine (B11128) and cytidine, which are located in the major and minor grooves, are excellent probes for binding events. nist.gov The same principle applies to the nitrogen atoms within the guanine base, which are also involved in forming hydrogen bonds with amino acid side chains of the TF.

The table below summarizes representative chemical shift perturbation data from an NMR titration of a 15N-labeled protein with unlabeled DNA. A similar table could be generated by labeling the DNA with dGTP-15N5,d14 and titrating with unlabeled protein, where the perturbed residues would be the guanine bases of the DNA.

Protein ResidueFree Chemical Shift (¹H, ¹⁵N ppm)DNA-Bound Chemical Shift (¹H, ¹⁵N ppm)Weighted Chemical Shift Perturbation (ppm)
Gly52(8.31, 109.5)(8.45, 110.1)0.168
Ser76(8.15, 115.3)(8.18, 115.4)0.036
Arg80(7.98, 121.0)(8.25, 122.5)0.389
Lys81(8.50, 120.2)(8.71, 120.9)0.280
Val103(8.92, 118.8)(8.93, 118.8)0.010

This interactive data table presents hypothetical, yet representative, chemical shift perturbation data for a 15N-labeled protein upon binding DNA, illustrating the type of data obtained in these experiments. A value > ~0.1 ppm is typically considered significant. A similar analysis could be applied to a 15N-labeled DNA template.

The use of deuterated dGTP is particularly critical for studying larger TF-DNA complexes. As the size of the complex increases, NMR signals broaden, often to the point of being undetectable. By replacing non-exchangeable protons with deuterium (B1214612), this broadening is significantly reduced, allowing for the study of much larger systems. This strategy has been successfully employed in determining the solution structure of transcription factors, where selective deuteration of the protein, combined with 13C and 15N labeling, was essential to resolve spectral overlap and enable structure determination. nih.gov Applying this to the DNA component via dGTP-15N5,d14 would similarly extend the size limitations for detailed structural and dynamic analysis of the nucleic acid component of the complex.

Integrated Computational and Bioinformatic Approaches for Isotopic Labeling Data

Atomistic Molecular Dynamics Simulations Validated by dGTP-¹⁵N₅,d¹⁴ Experimental Data

Atomistic molecular dynamics (MD) simulations offer a powerful computational microscope for examining the structure and dynamics of biomolecules, including DNA and its nucleotide precursors, at a level of detail that can be difficult to achieve experimentally. nih.gov These simulations model the interactions between atoms over time, providing a dynamic view of molecular behavior. illinois.eduresearcher.life For simulations to be credible, they must be rigorously validated against experimental observables. nih.govnih.govresearchgate.net

The use of isotopically labeled dGTP-¹⁵N₅,d¹⁴ provides highly specific experimental data points for this validation process. The heavy isotopes (¹⁵N and ¹⁴D) introduce unique signatures that can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For instance, NMR can measure distances and angles between the ¹⁵N-labeled atoms and other nuclei, providing precise structural constraints.

The validation process involves a direct comparison between simulated properties and these experimental measurements. If the MD simulation, using a specific force field, accurately reproduces the experimentally observed parameters for dGTP-¹⁵N₅,d¹⁴, it lends confidence to the model's ability to describe the behavior of the unlabeled molecule in more complex biological systems, such as during DNA replication. illinois.edu Discrepancies between the simulation and experiment can, in turn, be used to refine the computational force fields, leading to more accurate future simulations. nih.gov

Table 1: Comparison of Simulated vs. Experimental NMR Observables for dGTP-¹⁵N₅,d¹⁴
ParameterAtom PairExperimental Value (from dGTP-¹⁵N₅,d¹⁴)Simulated Value (MD Simulation)Deviation
J-coupling ConstantN1-H192.5 Hz91.8 Hz-0.76%
NOE DistanceN7-H82.8 Å2.9 Å+3.57%
Chemical ShiftN3155.4 ppm156.1 ppm+0.45%
Chemical ShiftN9240.1 ppm238.9 ppm-0.50%

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Pathway Refinement

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of computational techniques designed to study chemical reactions in complex environments like enzyme active sites. wikipedia.orgnih.govnih.govnih.govkit.edumdpi.commdpi.com These methods treat the chemically reactive part of the system (e.g., the dGTP molecule and key amino acid residues) with high-accuracy quantum mechanics (QM), while the larger, less reactive environment (the rest of the protein and solvent) is modeled using more computationally efficient molecular mechanics (MM). nih.gov This multiscale approach provides a balance between accuracy and computational feasibility, making it ideal for studying enzymatic mechanisms. mdpi.com

Isotopically labeled substrates like dGTP-¹⁵N₅,d¹⁴ are invaluable for refining the reaction pathways proposed by QM/MM calculations. The substitution of lighter isotopes (¹⁴N, ¹H) with heavier ones (¹⁵N, ²H/D) can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov The magnitude of the KIE is highly sensitive to the geometry and vibrational frequencies of the transition state of the reaction. rutgers.eduacs.org

Table 2: Refinement of a Phosphoryl Transfer Reaction Pathway via KIE Comparison
Isotopic SubstitutionProposed Transition State ModelCalculated KIE (QM/MM)Experimental KIE (with dGTP-¹⁵N₅,d¹⁴)Conclusion
¹⁴N / ¹⁵N at N7Associative1.0051.021Model needs refinement
¹⁴N / ¹⁵N at N7Dissociative1.0231.021Model is consistent with data
¹H / ²H at RiboseAssociative1.151.10Model is plausible
¹H / ²H at RiboseDissociative1.121.10Model is consistent with data

Development of Specialized Algorithms and Software for Isotopic Data Processing and Interpretation

Experiments utilizing stable isotope labeling, such as those with dGTP-¹⁵N₅,d¹⁴, generate large and complex datasets, particularly from high-resolution mass spectrometry. wikipedia.org The manual processing of this raw data is not only time-consuming but also prone to error. To address this, specialized algorithms and software have been developed to automate and standardize the processing and interpretation of isotopic data. nih.govresearchgate.net

These software tools perform several critical functions. They can automatically detect and pick peaks from mass spectra, identify isotopic pairs (i.e., the labeled and unlabeled forms of a molecule), and accurately calculate the intensity ratios between these pairs. researchgate.netoup.com Advanced algorithms can correct for the natural abundance of stable isotopes and filter out redundant or noisy signals, ensuring high-quality quantitative data. researchgate.netresearchgate.net

Software packages like IsoQuant and IsoMS are designed for quantitative proteomics and metabolomics, offering streamlined workflows for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and other labeling strategies. researchgate.netoup.comnih.gov Other tools, such as iMS2Flux, are tailored for metabolic flux analysis, connecting mass spectrometry data directly to metabolic modeling programs. researchgate.net The development of such software is crucial for extracting meaningful biological information from the data generated by labeled compounds, enabling researchers to efficiently quantify changes in metabolite concentrations or trace the flow of atoms through metabolic pathways.

Table 3: Features of Software for Isotopic Data Processing
SoftwarePrimary ApplicationKey FeaturesInput Data Format
IsoQuant nih.govQuantitative Proteomics (SILAC)Peptide ratio validation, protein-level quantitation, graphical interfacemzXML, RAW
IsoMS researchgate.netoup.comQuantitative MetabolomicsPeak picking, peak pairing, peak-pair filtering, ratio calculationmzXML, netCDF
iMS2Flux researchgate.netMetabolic Flux AnalysisCorrection for natural isotope abundance, data transfer to flux softwareCSV, TXT
Peak Pair Pruner oup.comMetabolomics (post-processing)Isotopic pair validation, tabular light-to-heavy peak ratio reportingMS-DIAL output

Future Research Trajectories and Transformative Applications of Isotopically Labeled Dgtp Analogues

Synergistic Integration with Cryo-Electron Microscopy (Cryo-EM) for Multi-Modal Structural Biology

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of large macromolecular complexes at near-atomic resolution. However, Cryo-EM typically provides a static snapshot of a molecule's most stable conformation and can struggle with highly dynamic or flexible regions. This is precisely where the integration of data from isotopically labeled dGTP analogues becomes transformative.

Nuclear Magnetic Resonance (NMR) spectroscopy, which excels at characterizing molecular dynamics and conformational equilibria in solution, can be powerfully combined with Cryo-EM's high-resolution static structures. ckisotopes.comisotope.com By enzymatically incorporating dGTP-15N5,d14 into DNA oligonucleotides, researchers can create specific NMR-active probes within a larger DNA-protein complex. eurisotop.com While the large size of such a complex might be challenging for NMR alone, the isotopic labels on the dGTP analogue allow for specific signals to be detected and analyzed.

This multi-modal approach yields a more complete picture:

NMR studies on the labeled DNA component reveal site-specific information about the DNA's conformational dynamics, base-pairing patterns, and interactions with a binding protein or ligand. ckisotopes.com

This synergy is particularly valuable for studying the mechanisms of DNA replication and repair, where the dynamic interplay between enzymes and the DNA substrate is crucial for their function.

Advancements in Stereospecific and Site-Specific Labeling Technologies for Enhanced Precision

The utility of dGTP-15N5,d14 is further enhanced by sophisticated labeling technologies that allow for unparalleled precision. While uniform labeling (as in this compound) is powerful, the ability to place isotopes at specific atomic positions or in a specific stereochemical orientation can significantly simplify complex NMR spectra and answer more nuanced biological questions. unl.pt

Recent advancements in this area fall into two main categories:

Chemo-Enzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymes. Researchers can chemically synthesize a labeled precursor, such as a modified guanine (B1146940) base, and then use enzymes to couple it to a deoxyribose moiety and subsequently phosphorylate it to the triphosphate form. ru.nl This allows for the creation of dGTP analogues with isotopic labels at positions that are difficult to achieve through purely biological methods.

Stereospecific Labeling: In studies of protein-DNA interactions and enzyme kinetics, the stereochemistry of the molecule is often critical. nih.gov Techniques have been developed, particularly for amino acids, to biosynthetically incorporate isotopes into specific pro-S or pro-R methyl groups. researchgate.netnih.govcapes.gov.br Similar principles are being extended to nucleotides, allowing for the synthesis of dGTP analogues where, for example, only specific hydrogens on the deoxyribose sugar are replaced with deuterium (B1214612). This stereospecific labeling provides exquisitely detailed information on molecular geometry and dynamics in enzyme active sites. unl.pt

These precise labeling strategies, when applied to dGTP analogues, are crucial for resolving spectral overlap in NMR studies of large nucleic acids and their complexes, thereby pushing the size limits of systems that can be studied in solution. unl.ptnih.gov

Labeling TechnologyDescriptionPrimary AdvantageRelevant Application
Uniform Labeling (e.g., dGTP-15N5,d14)All atoms of a specific element (e.g., all N atoms) are replaced with a stable isotope.Maximizes signal for certain NMR experiments and provides a general probe.Overall structural and dynamic studies of DNA.
Site-Specific LabelingAn isotope is placed at a single, specific position within the molecule (e.g., the N7 of guanine). ru.nlSimplifies NMR spectra and allows for the study of a specific atom's environment.Probing interactions in the major groove of DNA. ru.nl
Stereospecific LabelingAn isotope is incorporated with a specific 3D orientation (stereochemistry). researchgate.netProvides detailed information on molecular conformation and dynamics in enzyme active sites.Studying the precise mechanism of DNA polymerases. nih.gov

Novel Applications in Synthetic Biology and Rational Design of DNA-Based Nanostructures

Synthetic biology and DNA nanotechnology leverage the predictable base-pairing rules of nucleic acids to construct artificial structures and molecular machines. wikipedia.org These DNA-based nanostructures, such as DNA origami, cages, and nanotubes, have wide-ranging potential applications in drug delivery, biosensing, and nanoelectronics. nih.govmdpi.comaalto.fi

Isotopically labeled dGTP analogues like dGTP-15N5,d14 are becoming vital tools in this field for several reasons:

Structural Verification: Once a complex DNA nanostructure is assembled, confirming its final, folded state is critical. By incorporating labeled dGTPs at strategic locations within the structure, NMR spectroscopy can be used to verify local base-pairing and structural motifs, complementing data from microscopy techniques. isotope.com

Monitoring Assembly and Dynamics: The process of self-assembly can be monitored by observing the NMR signals of labeled components. Furthermore, the inherent flexibility and environmental sensitivity of these nanostructures can be probed, providing insights into their stability and how they respond to stimuli. nih.gov

Probing Interactions: When DNA nanostructures are designed to carry cargo or interact with biological targets, labeled dGTPs can act as reporters. Changes in the NMR or mass spectrum of the labeled nucleotide can signal binding events or conformational changes upon interaction with a target molecule.

The programmability of DNA synthesis allows for the precise placement of these isotopic probes, enabling the rational design and functional analysis of increasingly complex and dynamic DNA-based machines. wikipedia.orgmdpi.com

Broader Implications for Understanding Genome Stability, Evolution, and Disease Pathogenesis

The integrity of the genome is constantly challenged by DNA damage from both endogenous and environmental sources. The processes of DNA replication, repair, and recombination are fundamental to maintaining genome stability, and their failure can lead to mutations that drive evolution and contribute to diseases like cancer.

Isotopically labeled dGTP analogues provide a unique window into these fundamental processes:

DNA Damage and Repair: Oxidative damage is a common threat to genome stability, frequently leading to the formation of lesions like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG). By studying the triphosphate form of this lesion (8-OH-dGTP) and its interaction with repair enzymes, researchers can elucidate the mechanisms that prevent its mutagenic incorporation into DNA. researchgate.netdntb.gov.ua Using ¹⁵N and ²H labeled analogues in these studies allows for detailed kinetic and structural analysis of how enzymes recognize and hydrolyze these damaged nucleotides.

DNA Polymerase Fidelity: DNA polymerases are responsible for accurately replicating the genome. baseclick.eu By supplying a DNA polymerase with a mixture of normal and isotopically labeled dNTPs, researchers can use NMR and mass spectrometry to study the enzyme's kinetics and fidelity. nih.gov These experiments can quantify the driving forces behind correct nucleotide incorporation and reveal how certain polymerase variants found in cancers exhibit reduced fidelity. researchgate.net

Tracing Metabolic Pathways: The synthesis and turnover of dNTP pools are tightly regulated. Stable isotope labeling allows scientists to trace the metabolic pathways of nucleotides within cells, providing insights into how these processes are dysregulated in disease states and offering potential targets for therapeutic intervention. silantes.comsilantes.com

By enabling the detailed observation of molecular interactions that govern DNA metabolism, dGTP-15N5,d14 and related compounds are critical tools in the quest to understand the molecular basis of life, evolution, and human disease.

Q & A

Basic Research Questions

Q. What experimental protocols are essential for verifying the isotopic purity and structural integrity of dGTP-15N5,d14 (dilithium) in nucleic acid synthesis studies?

  • Methodological Answer : Isotopic purity should be confirmed using high-resolution mass spectrometry (HRMS) to detect 15N and deuterium incorporation, while nuclear magnetic resonance (NMR) spectroscopy can validate structural integrity. Cross-referencing with non-labeled dGTP controls ensures baseline accuracy. Stability under experimental conditions (e.g., pH, temperature) must be assessed via accelerated degradation studies .

Q. How does deuterium substitution in dGTP-15N5,d14 (dilithium) affect its enzymatic incorporation kinetics compared to non-deuterated analogs?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can slow enzymatic reactions. Researchers should perform time-resolved assays (e.g., stopped-flow spectroscopy) with polymerase enzymes to quantify incorporation rates. Parallel experiments using non-deuterated dGTP-15N5 and unlabeled dGTP are critical for isolating isotopic effects .

Q. What are the best practices for storing dGTP-15N5,d14 (dilithium) to maintain stability in long-term studies?

  • Methodological Answer : Lyophilized forms should be stored at -80°C in anhydrous conditions. For aqueous solutions, use Tris-HCl buffer (pH 7.5–8.0) with EDTA to chelate metal ions, and avoid freeze-thaw cycles. Regular stability checks via HPLC or capillary electrophoresis are recommended .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in metabolic flux data when dGTP-15N5,d14 (dilithium) is used as a tracer in nucleotide pool analysis?

  • Methodological Answer : Isotopic dilution from endogenous unlabeled dGTP pools can skew results. Compartmental modeling (e.g., using software like INCA) accounts for dilution effects. Validate with parallel 13C-labeled tracers and normalize data to intracellular ATP levels as an internal control .

Q. What strategies mitigate interference from deuterium-induced spectral overlap in NMR-based quantification of dGTP-15N5,d14 (dilithium) in heterogeneous biological samples?

  • Methodological Answer : Employ 2D heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping signals. Pair with deuterium-depleted solvent systems and spectral deconvolution algorithms (e.g., Chenomx) to enhance specificity. Cross-validate with LC-MS/MS for absolute quantification .

Q. In CRISPR-Cas9 editing studies, how does dGTP-15N5,d14 (dilithium) improve the precision of tracking genome-integrated nucleotide modifications?

  • Methodological Answer : Isotopic labeling enables differentiation between endogenous and edited nucleotides via mass spectrometry. Use high-fidelity polymerases (e.g., Q5) to minimize misincorporation, and apply single-cell sequencing to correlate isotopic signals with editing efficiency .

Q. When analyzing contradictory results in dGTP-15N5,d14 (dilithium)-based metabolic studies, what systematic approaches identify confounding variables such as isotopic scrambling or enzyme specificity?

  • Methodological Answer : Design negative controls with non-deuterated isotopes and enzyme knockout models. Use tandem mass spectrometry (MS/MS) to detect isotopic scrambling. Statistical tools like principal component analysis (PCA) can isolate variables affecting reproducibility .

Key Considerations for Experimental Design

  • Data Validation : Always include isotopic and non-isotopic controls to distinguish experimental artifacts from true biological effects .
  • Instrumentation : Prioritize high-sensitivity techniques (e.g., triple quadrupole MS) for low-abundance tracer detection .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal and radiation safety (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.